4-Nitro-2-((4-styryl-phenylimino)-methyl)-phenol
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Overview
Description
4-Nitro-2-((4-styryl-phenylimino)-methyl)-phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes nitro, styryl, and phenylimino groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-((4-styryl-phenylimino)-methyl)-phenol typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of the nitro group (-NO2) into the aromatic ring.
Styrylation: Addition of the styryl group (C6H5CH=CH-) to the phenyl ring.
Imine Formation: Reaction of an aldehyde or ketone with an amine to form the imine group (-C=N-).
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and styrylation processes, often using catalysts to increase yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the phenol group is converted to a quinone.
Reduction: The nitro group can be reduced to an amine group (-NH2).
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-Nitro-2-((4-styryl-phenylimino)-methyl)-phenol has applications in several fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-2-((4-styryl-phenylimino)-methyl)-phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenol group can form hydrogen bonds with biological molecules. The styryl and phenylimino groups may interact with cellular receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with a nitro group attached to a phenol ring.
4-Styrylphenol: Contains a styryl group attached to a phenol ring.
2-((4-Phenylimino)-methyl)-phenol: Contains an imine group attached to a phenol ring.
Uniqueness
4-Nitro-2-((4-styryl-phenylimino)-methyl)-phenol is unique due to the combination of nitro, styryl, and phenylimino groups in a single molecule. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H16N2O3 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-nitro-2-[[4-[(E)-2-phenylethenyl]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H16N2O3/c24-21-13-12-20(23(25)26)14-18(21)15-22-19-10-8-17(9-11-19)7-6-16-4-2-1-3-5-16/h1-15,24H/b7-6+,22-15? |
InChI Key |
RVLRAVPRXNIHSJ-KUAPTOBTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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